molecular formula C14H24N4O B482099 N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide CAS No. 402777-69-9

N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide

Cat. No.: B482099
CAS No.: 402777-69-9
M. Wt: 264.37g/mol
InChI Key: DSTJJUGCXHOWDZ-UHFFFAOYSA-N
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Description

N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide is a chemical compound with the molecular formula C14H26N4O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an isonicotinamide group attached to a dimethylamino propyl chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide typically involves the reaction of isonicotinic acid with N-(3-(dimethylamino)propyl)amine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous monitoring and quality control measures ensure the consistency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinic acid, while reduction could produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer agent and in the development of novel pharmaceuticals.

    Industry: The compound is utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, depending on the nature of the binding and the target’s role in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-propanediamine
  • N,N-Dimethylaminopropylamine
  • N,N,N’,N’-Tetramethyldipropylenetriamine

Uniqueness

N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide is unique due to its specific structural features, such as the presence of the isonicotinamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-18(2)12-4-8-15-7-3-9-17-14(19)13-5-10-16-11-6-13/h5-6,10-11,15H,3-4,7-9,12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTJJUGCXHOWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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